Cerium(3+) acrylate
Description
Cerium(III) typically coordinates with oxygen-donor ligands like carboxylates, forming complexes with coordination numbers of 6–8, as observed in Ce(III) acetate (soluble in water) and Ce(III) oxalate (insoluble) . The acrylate ligand’s vinyl group may influence solubility, redox behavior, and catalytic activity compared to simpler carboxylates.
Properties
CAS No. |
94232-54-9 |
|---|---|
Molecular Formula |
C9H9CeO6 |
Molecular Weight |
353.28 g/mol |
IUPAC Name |
cerium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Ce/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
ZLHYQQUHFATESX-UHFFFAOYSA-K |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(III) nitrate with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. The reaction can be represented as follows:
Ce(NO3)3+3NaC3H3O2→Ce(C3H3O2)3+3NaNO3
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Formation and Stability
Cerium(3+) acrylate likely forms through acid-base reactions between cerium ions and acrylic acid derivatives. The compound’s molecular formula (C₉H₉CeO₆) and molecular weight (353.28 g/mol) suggest a coordination of three acrylate ligands (C₃H₄O₂⁻) with Ce³⁺:
Ce³⁺ + 3 C₃H₄O₂⁻ → [Ce(C₃H₃O₂)₃]³⁻
Interaction with Carboxylates and Chelation Effects
Cerium(III) ions exhibit strong interactions with carboxylates, as observed in studies of Ce³⁺-diglycolic acid (DGA) complexes . While acrylate lacks the chelating oxygen atoms present in DGA, its conjugated π-system may influence reactivity. For example:
-
Static fluorescence quenching : Similar to Ce³⁺-carboxylate complexes , acrylate may quench Ce³⁺ fluorescence via electron transfer.
-
pH-dependent binding : Binding strength likely decreases with increasing pH, as carboxylate deprotonation weakens Lewis acid interactions .
Redox Behavior
Cerium(III) in acrylate complexes may exhibit redox properties analogous to Ce³⁺/Ce⁴⁺ systems :
-
Oxidation : Ce³⁺ could oxidize to Ce⁴⁺ under acidic conditions, potentially forming [Ce(C₃H₃O₂)₃]⁴⁻ with loss of electrons.
-
Electron transfer mechanisms : The Ce³⁺/Ce⁴⁺ redox couple may involve inner-sphere ligand exchange due to structural changes in the coordination shell .
Comparison with Other Cerium-Carboxylate Complexes
Scientific Research Applications
Cerium(3+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, coatings, and as a corrosion inhibitor.
Mechanism of Action
Cerium(3+) acrylate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) chloride:
Cerium(IV) oxide: Known for its strong oxidative properties and used in catalysis and environmental applications.
Cerium(III) chloride: Commonly used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness: this compound is unique due to its combination of cerium’s redox properties and the versatility of the acrylate ligand. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Comparison with Similar Compounds
Table 1: Solubility of Selected Cerium(III) Compounds
The lower solubility of acrylate compared to acetate may arise from steric effects of the vinyl group, reducing hydration efficiency.
Coordination Chemistry
Cerium(III) typically adopts coordination numbers of 6–7. For carboxylates, chelation occurs via bidentate or bridging modes. Acrylate’s conjugated system may enhance ligand rigidity, altering coordination geometry compared to acetate or oxalate.
Table 2: Coordination Properties of Cerium(III) Compounds
Redox and Catalytic Behavior
Cerium(III/IV) redox activity is central to catalytic applications. Europium(III), a lanthanide analogue, shows lower solubility and redox versatility, limiting its catalytic utility compared to cerium(III) .
Table 3: Redox and Catalytic Comparison
Comparison with Europium(III) Compounds
Europium(III), a lanthanide with +2/+3 redox states, serves as a partial analogue but lacks Ce(III)’s +3/+4 versatility. Europium(III) hydroxide (solubility constant: 1.538 × 10⁻⁵) is less soluble than Ce(III) hydroxide, and its sulfate (solubility constant: 2.56) is far less soluble than Ce(III) sulfate . This reduced solubility and redox flexibility make europium(III) compounds less effective in catalytic or biomedical roles compared to cerium(III).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
